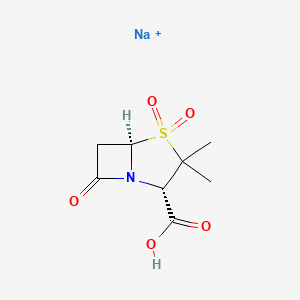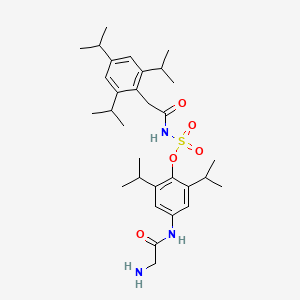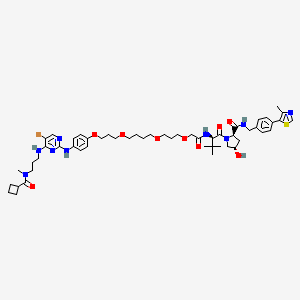
(S)-(+)-Clopidogrel Hydrogensulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clopidogrel hydrogensulfate is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases. It is commonly prescribed to reduce the risk of heart attacks and strokes, particularly in individuals with a history of myocardial infarction, acute coronary syndrome, or peripheral arterial disease . Clopidogrel hydrogensulfate works by inhibiting platelet aggregation, thereby preventing the formation of harmful clots.
Métodos De Preparación
The synthesis of clopidogrel hydrogensulfate involves several steps:
Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.
Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.
Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.
Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.
Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Análisis De Reacciones Químicas
Clopidogrel hydrogensulfate undergoes various chemical reactions, including:
Oxidation: Selective oxidation of clopidogrel hydrogensulfate can be achieved using peroxymonosulfate and sodium halide systems.
Substitution: Halogenation reactions can introduce halogens into the thiophene ring, enhancing the compound’s pharmacological properties.
Common reagents used in these reactions include peroxymonosulfate, sodium halide, and various solvents. The major products formed from these reactions are halogenated derivatives and N-oxide compounds .
Aplicaciones Científicas De Investigación
Clopidogrel hydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying selective oxidation and halogenation reactions.
Biology: Researchers use clopidogrel hydrogensulfate to study platelet aggregation and the mechanisms of antiplatelet agents.
Medicine: It is extensively studied for its role in preventing cardiovascular events and its interactions with other medications.
Industry: Clopidogrel hydrogensulfate is used in the pharmaceutical industry for the development of generic formulations and optimization of manufacturing processes .
Mecanismo De Acción
Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .
Comparación Con Compuestos Similares
Clopidogrel hydrogensulfate is often compared with other antiplatelet agents such as:
Propiedades
Fórmula molecular |
C16H18ClNO6S2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
LKQGSDYWJCUZTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)



![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
